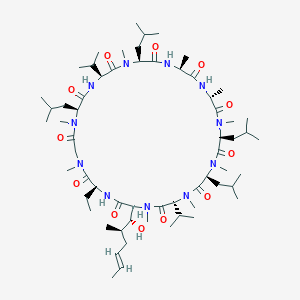

Cyclosporin H

Description

non-immunophilin-binding cyclosporin; RN given for (D)-Val

Properties

IUPAC Name |

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50-,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMATZTZNYRCHOR-JLPRAAIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017527 | |

| Record name | Cyclosporin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1202.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83602-39-5 | |

| Record name | Cyclosporin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083602395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosporin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOSPORIN H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUO6O3NDNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclosporin H: A Technical Guide to its Mechanism of Action in Enhancing Lentiviral Transduction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclosporin H (CsH) has emerged as a potent enhancer of lentiviral vector transduction, particularly in clinically relevant cell types such as hematopoietic stem and progenitor cells (HSPCs). This technical guide provides an in-depth overview of the molecular mechanisms underpinning the activity of CsH, distinguishing its action from the well-characterized immunosuppressant Cyclosporin A (CsA). The primary mechanism of CsH involves the transient degradation of the host restriction factor Interferon-Induced Transmembrane Protein 3 (IFITM3), thereby overcoming a key barrier to vesicular stomatitis virus G (VSV-G) pseudotyped lentiviral entry. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Overcoming Innate Immune Restriction

This compound significantly enhances lentiviral transduction efficiency by targeting and overcoming an intrinsic host cell defense mechanism.[1][2] Unlike Cyclosporin A, which can inhibit lentiviral infection in some cell types by disrupting the interaction between the viral capsid and the host protein cyclophilin A (CypA), this compound's primary mechanism is independent of CypA.[1][3]

The key molecular target of this compound in the context of lentiviral transduction is the Interferon-Induced Transmembrane Protein 3 (IFITM3) .[1][2] IFITM3 is a constitutively expressed antiviral protein in hematopoietic stem cells that potently restricts the entry of VSV-G pseudotyped lentiviruses.[1][2]

The mechanism proceeds as follows:

-

IFITM3-Mediated Restriction: In naive HSPCs, IFITM3 is present and acts as a barrier to lentiviral entry.[1][4]

-

This compound Action: Treatment with this compound leads to the rapid and transient degradation of the IFITM3 protein.[1]

-

Enhanced Viral Entry: The reduction in IFITM3 levels removes this restriction, allowing for more efficient entry of VSV-G pseudotyped lentiviral vectors into the target cells.[1][2]

-

Increased Transduction Efficiency: This enhanced entry leads to a significant increase in the overall efficiency of lentiviral transduction and subsequent gene transfer and editing.[1][2][5]

This mechanism has been shown to be effective in both human and murine hematopoietic stem and progenitor cells.[4][5]

Quantitative Data on Transduction Enhancement

The addition of this compound during lentiviral transduction leads to a marked increase in various measures of transduction efficiency. The following tables summarize the quantitative impact of CsH as reported in key studies.

| Cell Type | Vector Type | Transduction Enhancement Metric | Fold Increase with CsH | Reference |

| Human mPB-CD34+ cells | IDUA-LV (clinical grade) | In vivo transduction efficiency | Significantly higher gene marking | [1] |

| Murine HSCs (LSK+CD48-CD150+CD34low) | LV-eGFP | Percentage of transduced cells | ~2-fold | [5] |

| Murine GMPs (LK+CD34+CD16/32hi) | LV-eGFP | Percentage of transduced cells | ~2.5-fold | [5] |

| Human Cord Blood CD34+ cells | LV-GFP | Vector Copy Number (VCN) | Enhanced | [6] |

| Human Cord Blood CD34+ cells | GLOBE-AS3 (anti-sickling) | Transgene Expression | Enhanced | [6] |

| Experiment Type | Cell Type | Measurement | Outcome with CsH | Reference |

| Multi-vector Transduction | Murine GMPs | Percentage of triple-infected cells | Robust increase compared to single vector | [5] |

| Long-term Repopulation | Human mPB-CD34+ cells in NSG mice | Long-term engraftment and transduction | Higher long-term engraftment and transduction | [1] |

| Colony-Forming Cell Assay | Human Cord Blood CD34+ cells | Number of colonies | Unaffected (unless at very high VCN) | [6] |

Experimental Protocols

Lentiviral Transduction of Hematopoietic Stem and Progenitor Cells with this compound

This protocol is adapted from methodologies described for the transduction of human and murine HSPCs.[1][5][7][8]

Materials:

-

Hematopoietic Stem and Progenitor Cells (e.g., human CD34+ cells or murine LSK cells)

-

Complete cell culture medium appropriate for HSPCs

-

Cytokine cocktail (e.g., SCF, TPO, Flt3-L, IL-3, IL-6)

-

Lentiviral vector stock

-

This compound (CsH) solution (e.g., 10 mM stock in DMSO)

-

Hexadimethrine bromide (Polybrene) or other transduction enhancers (optional)

-

96-well or 24-well tissue culture plates

Procedure:

-

Cell Preparation:

-

Thaw cryopreserved HSPCs or isolate fresh cells.

-

Culture the cells for a pre-stimulation period (e.g., 22-24 hours) in complete medium supplemented with the appropriate cytokine cocktail.[3]

-

Plate the cells at a desired density (e.g., 1.6 x 10^4 cells/well in a 96-well plate) in fresh medium containing cytokines.[8]

-

-

Transduction:

-

Add this compound to the cell culture medium to a final concentration of 8-10 µM.[3] It is most effective when added concurrently with the vector.[1]

-

(Optional) Add Polybrene to a final concentration of 8 µg/mL to enhance transduction. Note: Some primary cells are sensitive to Polybrene, so a control without it should be included.[7][8]

-

Add the lentiviral vector at the desired Multiplicity of Infection (MOI).

-

Gently mix the contents of the wells.

-

Incubate the cells for 14-20 hours at 37°C and 5% CO2.[3][7]

-

-

Post-Transduction:

-

After the incubation period, remove the medium containing the lentiviral particles and CsH.

-

Wash the cells once with fresh medium.

-

Resuspend the cells in fresh complete medium with cytokines and continue to culture for subsequent analysis.

-

For stable cell line generation, selection with an appropriate antibiotic (e.g., puromycin) can be initiated 48-72 hours post-transduction.[9]

-

Measurement of Transduction Efficiency by Flow Cytometry

This protocol is for determining the percentage of transduced cells expressing a fluorescent reporter (e.g., GFP).[10][11][12]

Materials:

-

Transduced and non-transduced (control) cells

-

Flow cytometer

-

FACS tubes

-

Phosphate-Buffered Saline (PBS) or other appropriate buffer

Procedure:

-

Sample Preparation:

-

Approximately 72 hours post-transduction, harvest the cells.

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells by resuspending the pellet in cold PBS and centrifuging again. Repeat this step.

-

Resuspend the final cell pellet in an appropriate volume of cold PBS for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Set the gates on the flow cytometer using the non-transduced control cells to define the negative population.

-

Acquire data for the transduced cell samples.

-

The percentage of fluorescently positive cells represents the transduction efficiency. For accurate titer calculations, it is recommended to use dilutions that result in 2-20% positive cells to minimize the probability of multiple transduction events per cell.[13]

-

Lentiviral Titer Determination by p24 ELISA

This protocol provides a method to determine the physical titer of a lentiviral stock by quantifying the p24 capsid protein.[14][15][16][17]

Materials:

-

Lentiviral supernatant

-

p24 ELISA kit (commercial kits are widely available)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Lyse the viral particles in the supernatant using the lysis buffer provided in the kit to release the p24 protein.[14]

-

Dilute the samples as recommended by the kit manufacturer (e.g., 750 to 3000-fold).

-

-

ELISA Assay:

-

Follow the manufacturer's instructions for the p24 ELISA kit. This typically involves:

-

Adding diluted samples and p24 standards to a 96-well plate pre-coated with an anti-p24 capture antibody.

-

Incubating to allow p24 to bind.

-

Washing the plate to remove unbound material.

-

Adding a biotinylated anti-p24 secondary antibody, followed by another incubation and wash.

-

Adding streptavidin-HRP, followed by an incubation and wash.

-

Adding a colorimetric substrate (e.g., TMB) and incubating to develop the color.

-

Stopping the reaction with a stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the absorbance values of the p24 standards.

-

Determine the concentration of p24 in the samples by interpolating their absorbance values on the standard curve.

-

The physical titer (viral particles/mL) can be estimated from the p24 concentration.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of CsH-Mediated Enhancement of Lentiviral Transduction

Caption: Mechanism of this compound in overcoming IFITM3-mediated restriction of lentiviral entry.

Experimental Workflow for Assessing CsH Effect on Lentiviral Transduction

Caption: A typical experimental workflow to evaluate the effect of this compound on lentiviral transduction efficiency.

References

- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Improves the Transduction of CD34+ Cells with an Anti-Sickling Globin Vector, a Possible Therapeutic Approach for Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lentiviral Transduction Protocol [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

- 10. frederick.cancer.gov [frederick.cancer.gov]

- 11. manuals.cellecta.com [manuals.cellecta.com]

- 12. genscript.com [genscript.com]

- 13. Is there a protocol for titering lentivirus by flow cytometry (FACS)? [horizondiscovery.com]

- 14. Rapid lentivirus titration by p24 ELISA [takarabio.com]

- 15. Lentivirus titration by p24 ELISA [takarabio.com]

- 16. en.hillgene.com [en.hillgene.com]

- 17. genscript.com [genscript.com]

The Dichotomous Biological Functions of Cyclosporin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin H (CsH), a structural analog of the well-known immunosuppressant Cyclosporin A (CsA), presents a fascinating case of functional divergence stemming from a subtle stereochemical alteration. Unlike its potent immunosuppressive counterpart, CsH lacks significant activity towards cyclophilin and, consequently, does not inhibit the calcineurin pathway. Instead, CsH has emerged as a molecule with two distinct and compelling biological functions: selective antagonism of the Formyl Peptide Receptor 1 (FPR-1) and potentiation of lentiviral transduction in hematopoietic stem cells through the inhibition of Interferon-induced transmembrane protein 3 (IFITM3). This technical guide provides an in-depth exploration of these two core functions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Selective Antagonist of Formyl Peptide Receptor 1 (FPR-1)

This compound acts as a potent and selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR-1), a G-protein coupled receptor primarily expressed on phagocytic leukocytes, such as neutrophils. FPR-1 plays a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria and mitochondria, initiating a cascade of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species. By blocking this receptor, this compound exhibits significant anti-inflammatory properties.

Quantitative Data: Inhibition of FPR-1 Mediated Responses

The inhibitory potency of this compound on various FPR-1 mediated cellular responses has been quantified in several studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Parameter | Cell Type | Ligand | Value | Reference |

| Ki (FMLP Binding) | HL-60 cell membranes | fMLP | 0.1 µM | [1] |

| Ki (GTPase Activation) | HL-60 cell membranes | fMLP | 0.79 µM | [1] |

| Ki (Cytosolic Ca2+ Increase) | Human neutrophils | fMLP | 0.08 µM | [1] |

| Ki (Superoxide Formation) | Human neutrophils | fMLP | 0.24 µM | [1] |

| Ki (β-glucuronidase Release) | Human neutrophils | fMLP | 0.45 µM | [1] |

Table 1: Inhibitory Constants (Ki) of this compound for FPR-1 Mediated Responses. fMLP (N-formyl-methionyl-leucyl-phenylalanine) is a classical FPR-1 agonist.

| Parameter | Cell Type | Ligand | Value |

| IC50 (Superoxide Formation) | Human neutrophils | fMLP (30 nM) | 40 nM |

| IC50 (fML[3H]P Binding) | Human polymorphonuclear leukocytes | fMLP | ~5.4 x 10-7 M |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound.

Signaling Pathway: FPR-1 Antagonism

This compound competitively binds to FPR-1, preventing the binding of endogenous and exogenous agonists like fMLP. This blockade inhibits the conformational change in the receptor that is necessary to activate the associated heterotrimeric G-protein (Gi). Consequently, the downstream signaling cascade is abrogated.

Experimental Protocols

This protocol assesses the ability of this compound to inhibit the directed migration of neutrophils towards an FPR-1 agonist.

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Assay Setup: Use a 48-well microchemotaxis chamber with a polycarbonate filter (typically 3-5 µm pore size) separating the upper and lower wells.

-

Chemoattractant Preparation: Fill the lower wells with a solution of fMLP (e.g., 10 nM in Hanks' Balanced Salt Solution with 0.1% BSA).

-

Cell Preparation and Treatment: Resuspend the isolated neutrophils in assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 15-30 minutes at 37°C.

-

Cell Loading: Add the pre-treated neutrophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60-90 minutes.

-

Quantification: After incubation, remove the filter. Scrape non-migrated cells from the top of the filter. Stain the migrated cells on the bottom of the filter with a suitable dye (e.g., Diff-Quik) and count them under a microscope. Alternatively, quantify migrated cells using a fluorescence or luminescence-based assay that measures cell number.

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50.

This protocol measures the ability of this compound to block the fMLP-induced rise in intracellular calcium concentration using a fluorescent calcium indicator.

-

Cell Preparation: Use isolated human neutrophils or a cell line expressing FPR-1 (e.g., HL-60 cells).

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with fresh buffer to remove extracellular dye.

-

Treatment: Resuspend the cells in the assay buffer and pre-incubate with various concentrations of this compound or vehicle control for 10-15 minutes.

-

Measurement: Place the cell suspension in a fluorometer cuvette or a microplate reader. Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Stimulation: Add fMLP (e.g., 100 nM final concentration) and continue to record the fluorescence ratio for several minutes to capture the peak calcium response.

-

Data Analysis: Calculate the change in fluorescence ratio (peak - baseline) for each condition. Plot the percentage of inhibition of the calcium response against the this compound concentration to determine the IC50.

This assay quantifies the production of superoxide anions by neutrophils upon stimulation with an FPR-1 agonist and the inhibitory effect of this compound.

-

Cell Preparation: Isolate human neutrophils as described previously.

-

Assay Mixture: In a 96-well plate, prepare a reaction mixture containing neutrophils, cytochrome c (e.g., 75 µM), and varying concentrations of this compound or vehicle control in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).

-

Incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Stimulation: Add fMLP (e.g., 100 nM final concentration) to initiate superoxide production.

-

Measurement: Immediately begin measuring the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.

-

Control: Include a control with superoxide dismutase (SOD) to confirm that the measured absorbance change is due to superoxide.

-

Data Analysis: Calculate the rate of cytochrome c reduction (change in absorbance per minute). Determine the percentage of inhibition by this compound at each concentration and calculate the IC50.

Enhancer of Lentiviral Transduction via IFITM3 Inhibition

A distinct and highly significant biological function of this compound is its ability to enhance the efficiency of lentiviral vector transduction, particularly in hematopoietic stem and progenitor cells (HSPCs). This effect is of great interest for gene therapy applications. The mechanism underlying this enhancement is the inhibition of the antiviral restriction factor, Interferon-induced transmembrane protein 3 (IFITM3).

Mechanism of Action: Overcoming the IFITM3 Restriction

IFITM3 is an interferon-stimulated gene that plays a crucial role in the innate immune defense against a wide range of viruses. It restricts viral entry by preventing the fusion of the viral envelope with the endosomal membrane. In HSPCs, there is a constitutive expression of IFITM3, which poses a significant barrier to efficient lentiviral transduction. This compound overcomes this restriction by inducing the mislocalization and subsequent degradation of IFITM3 protein. This process is thought to involve the lysosomal degradation pathway and may be linked to ubiquitination.

Quantitative Data: Enhancement of Lentiviral Transduction

| Cell Type | Transduction Enhancement | This compound Concentration | Reference |

| Human cord blood-derived HSPCs | Up to 10-fold increase | 8 µM | [2] |

| Murine HSCs and hematopoietic progenitors | Significant increase | 8 µM | [3] |

Table 3: Enhancement of Lentiviral Transduction Efficiency by this compound.

Experimental Protocols

This protocol describes a general method for enhancing lentiviral transduction of CD34+ HSPCs using this compound.

-

HSPC Isolation: Isolate CD34+ cells from human cord blood, bone marrow, or mobilized peripheral blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Pre-stimulation: Culture the isolated CD34+ cells for 12-24 hours in a suitable cytokine cocktail (e.g., SCF, TPO, Flt3L) to promote cell viability and entry into the cell cycle.

-

This compound Treatment: Add this compound to the culture medium to a final concentration of 8 µM. Incubate for 2-4 hours prior to transduction.

-

Transduction: Add the lentiviral vector at the desired multiplicity of infection (MOI).

-

Incubation: Continue the incubation for 16-24 hours in the presence of this compound and cytokines.

-

Wash and Culture: After the transduction period, wash the cells to remove the vector and this compound. Resuspend the cells in fresh culture medium with cytokines.

-

Assessment of Transduction Efficiency:

-

Flow Cytometry: If the lentiviral vector expresses a fluorescent reporter (e.g., GFP), measure the percentage of fluorescent cells 3-5 days post-transduction.

-

Vector Copy Number (VCN) Analysis: At 7-14 days post-transduction, extract genomic DNA from the cells. Perform quantitative PCR (qPCR) or droplet digital PCR (ddPCR) to determine the average number of integrated vector copies per cell.

-

This protocol is used to assess the effect of this compound on the expression level of IFITM3.

-

Cell Culture and Treatment: Culture HSPCs or a suitable cell line (e.g., THP-1) and treat with this compound (e.g., 8 µM) for various time points (e.g., 0, 2, 4, 8, 16 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against IFITM3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in IFITM3 protein levels.

This protocol visualizes the subcellular localization of IFITM3 and its redistribution upon this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or A549 cells stably expressing IFITM3) on coverslips. Treat with this compound (e.g., 20 µM) for the desired time (e.g., 1.5 hours).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against IFITM3 for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

-

Analysis: Observe the localization of IFITM3. In untreated cells, it is typically found in endosomal compartments. In this compound-treated cells, a relocalization to a perinuclear region, such as the Golgi apparatus, may be observed.

Conclusion

This compound exemplifies the principle that minor structural modifications can lead to profound changes in biological activity. Devoid of the immunosuppressive properties of Cyclosporin A, it has emerged as a valuable research tool and a potential therapeutic agent with two distinct mechanisms of action. Its ability to selectively antagonize FPR-1 positions it as a candidate for anti-inflammatory therapies. Simultaneously, its capacity to enhance lentiviral transduction by targeting the intrinsic antiviral factor IFITM3 offers a significant advancement for the field of gene therapy. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into the multifaceted biological functions of this compound and to aid in the development of novel therapeutic strategies.

References

- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moleculardevices.com [moleculardevices.com]

- 3. Inhibition of neutrophil responses by cyclosporin A. An insight into molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

From Immunosuppression to Inflammation Antagonist: A Technical Guide to the Discovery and Synthesis of Cyclosporin H

For Immediate Release – This whitepaper provides an in-depth technical examination of Cyclosporin H, a derivative of the well-known immunosuppressant Cyclosporin A. It details the precise chemical synthesis process, presents key quantitative data, and illustrates the distinct biological pathways through which each compound exerts its effects. This guide is intended for researchers, chemists, and drug development professionals in the fields of immunology and pharmacology.

Introduction: A Tale of Two Cyclosporins

The discovery of Cyclosporin A (CsA) from the fungus Tolypocladium inflatum in the 1970s revolutionized organ transplantation and the treatment of autoimmune diseases.[1][2] Its potent immunosuppressive activity is mediated through the inhibition of the calcineurin signaling pathway, a critical step in T-cell activation.[3][4] this compound (CsH), a stereoisomer of CsA, emerges not from nature but from the laboratory. It is a synthetic derivative distinguished by a single chiral center inversion. This seemingly minor structural alteration completely abrogates its immunosuppressive capabilities. Instead, CsH has been identified as a selective and potent antagonist of the formyl peptide receptor 1 (FPR-1), a key player in the innate immune response and inflammation.[5][6][7] This document elucidates the journey from the parent compound to its chemically synthesized, functionally distinct analog.

Synthesis of this compound from Cyclosporin A

The conversion of Cyclosporin A to this compound is achieved through an acid-catalyzed epimerization reaction. This process specifically targets the N-methyl-L-valine at position 11, converting it to its D-isomer, [D-MeVal¹¹], which defines the structure of this compound.[8][9]

Principle of Reaction

The synthesis relies on the acid-catalyzed racemization of the amino acid at position 11.[10] By heating Cyclosporin A in a polar organic solvent in the presence of a strong acid, the stereochemistry of the N-methylvaline residue is altered, leading to the formation of this compound. The reaction yields a mixture of this compound, unreacted Cyclosporin A, and other side products, necessitating a robust purification strategy.[8][10]

Detailed Experimental Protocol

The following protocol is a composite methodology derived from established literature.[8][10]

Materials:

-

Cyclosporin A (≥99% purity)

-

Dioxane (anhydrous)

-

Methanesulfonic acid (≥99.5%)

-

10 M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Acetone

-

Silica Gel 60

-

Methanol

Procedure:

-

Reaction Setup: Dissolve Cyclosporin A (e.g., 1.0 g) in dioxane (e.g., 20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Acid Catalysis: Add methanesulfonic acid (e.g., 0.15 mL) to the solution.

-

Heating: Heat the reaction mixture to reflux for approximately 1 hour. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[8]

-

Quenching: Cool the mixture to room temperature. Carefully add 10 M NaOH solution to adjust the pH to ~9.[10]

-

Extraction: Extract the mixture with dichloromethane. The organic layer, containing the cyclosporins, is separated.

-

Drying: Evaporate the organic layer to dryness using a rotary evaporator. The result is a crude mixture containing both Cyclosporin A and this compound.[8]

-

Purification (Column Chromatography):

-

Prepare a silica gel 60 column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Elute the column with a stepwise gradient of methanol (0–5% v/v) in dichloromethane.[8]

-

Collect fractions and analyze using an appropriate method (e.g., HPLC or TLC with iodine staining) to identify those containing this compound.[10]

-

-

Final Purification (Recrystallization):

-

Pool the fractions rich in this compound and evaporate the solvent.

-

Purify the resulting solid further by recrystallization from a solvent such as acetone to remove residual Cyclosporin A and other impurities.[10]

-

Synthesis and Purification Workflow

Quantitative Data and Characterization

The synthesis and purification process yields this compound with distinct physicochemical properties. Rigorous analytical methods are required for its characterization.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): The primary method for monitoring reaction progress and assessing the final purity of this compound.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used after acid hydrolysis to identify the constituent amino acids and confirm the D-configuration of N-methylvaline at position 11.[8]

-

X-ray Crystallography: Provides definitive structural determination of the crystallized this compound.[11]

-

Fast Atom Bombardment (FAB) Mass Spectrometry: Used for molecular weight and sequence analysis.[8]

Synthesis and Physicochemical Data

| Parameter | Value / Result | Reference |

| Final Purity | ≥97% to 98% (by HPLC) | [8] |

| Approximate Yield | ~1.8% (Example 1) | [10] |

| Melting Point | 150-160 °C | [10] |

| Molecular Weight | 1202.61 g/mol | [12] |

| Appearance | White to beige powder | |

| Crystal System | Monoclinic, Space group I2 | [8][11] |

Note: Yields can vary significantly based on reaction scale and purification efficiency.

Biological Activity and Mechanism of Action

The structural difference between CsA and CsH dictates their profoundly different biological targets and activities.

Contrasting Mechanisms of Action

Cyclosporin A exerts its immunosuppressive effects by first binding to an intracellular protein, cyclophilin A. This complex then inhibits calcineurin, a calcium-dependent phosphatase.[13][14] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Phosphorylated NFAT cannot enter the nucleus, thereby blocking the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2) and halting T-cell activation.[3][4]

This compound , due to its altered conformation, has an extremely low affinity for cyclophilin and is therefore immunologically inactive.[9] Its primary mechanism of action is as a potent and selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR-1).[5][6] FPR-1 is a G-protein coupled receptor found on phagocytic leukocytes, such as neutrophils, that recognizes formylated peptides released by bacteria and damaged mitochondria. By blocking this receptor, CsH inhibits downstream inflammatory responses like chemotaxis, degranulation, and the production of superoxide anions.[5][15]

Signaling Pathway Diagrams

Biological Activity Data

The following table summarizes the inhibitory constants (Ki) of this compound against various fMLP-induced responses, highlighting its potency as an FPR-1 antagonist.

| Assay | Biological System | Ki Value (µM) | Reference |

| fMLP Binding | HL-60 Membranes | 0.1 | [5] |

| GTPase Activation | HL-60 Membranes | 0.79 | [5] |

| Cytosolic Ca²⁺ Increase | Human Neutrophils | 0.08 | [5] |

| Superoxide (O₂⁻) Formation | Human Neutrophils | 0.24 | [5] |

| β-glucuronidase Release | Human Neutrophils | 0.45 | [5] |

Conclusion

This compound represents a fascinating example of how a subtle stereochemical modification can dramatically alter the pharmacological profile of a complex molecule. The transformation from Cyclosporin A, a cornerstone of immunosuppressive therapy, to this compound, a selective anti-inflammatory agent, is achieved through a well-defined acid-catalyzed synthesis. While lacking the immunosuppressive properties of its parent compound, this compound's potent and selective antagonism of the FPR-1 receptor opens new avenues for research into therapies for inflammatory conditions driven by the innate immune system. This guide provides the foundational chemical and biological data to support further exploration and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CCCC 2000, Volume 65, Issue 8, Abstracts pp. 1317-1328 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 9. researchgate.net [researchgate.net]

- 10. US20120253007A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 11. "Synthesis and crystal structure determination of this compound" by Alexandr Jegorov, Ladislav Cvak et al. [repository.lsu.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. This compound: A NOVEL ANTI-INFLAMMATORY THERAPY FOR INFLUENZA FLU PATIENTS [jesp.journals.ekb.eg]

A Technical Guide: The Role of Cyclosporin H in Overcoming Innate Immune Restrictions to Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The efficacy of gene therapy is often constrained by the host's innate immune system, which can recognize and neutralize viral vectors, thereby limiting therapeutic transgene expression and prompting deleterious adaptive immune responses. While significant research has focused on the innate immune response to adeno-associated virus (AAV) vectors, primarily mediated by the TLR9 pathway, recent breakthroughs have identified a distinct mechanism for overcoming restrictions to lentiviral (LV) gene therapy. This guide details the role of Cyclosporin H (CsH), a non-immunosuppressive cyclosporine analog, in potently enhancing gene transfer into hematopoietic stem cells (HSCs). The primary mechanism of action is the targeted degradation of the interferon-induced transmembrane protein 3 (IFITM3), an antiviral restriction factor that impedes VSV-G pseudotyped lentiviral entry. By transiently ablating this barrier, this compound significantly improves transduction efficiency and offers a promising strategy to standardize and enhance ex vivo gene therapy protocols.

The Landscape of Innate Immune Barriers in Gene Therapy

The success of in vivo gene therapy hinges on the ability of viral vectors to efficiently deliver their genetic payload without triggering a host immune response. The innate immune system forms the first line of defense and represents a significant hurdle.[1][2]

AAV Vector Recognition

For adeno-associated virus (AAV) vectors, the principal pathway of innate immune recognition involves Toll-like receptor 9 (TLR9), a pattern recognition receptor (PRR) located in the endosome of specialized immune cells like plasmacytoid dendritic cells (pDCs).[3][4][5]

-

Sensing: TLR9 recognizes unmethylated CpG motifs present in the single-stranded DNA genome of the AAV vector.[1][5]

-

Signaling: Upon binding, TLR9 recruits the adaptor protein MyD88, initiating a signaling cascade.[1][3][5]

-

Response: This cascade culminates in the activation of transcription factors, most notably NF-κB, leading to the production of pro-inflammatory cytokines and Type I interferons (IFNs).[1][4][5] This initial response not only curtails immediate transgene expression but also serves to prime a more robust and specific adaptive immune response against the vector capsid or the transgene product.[1][6]

Caption: Innate immune sensing of AAV vectors via the TLR9-MyD88 pathway.

Lentiviral Vector Restriction

Lentiviral (LV) vectors, particularly those used for ex vivo modification of hematopoietic stem cells (HSCs), face different innate immune barriers. While LV transduction does not typically trigger a strong cytokine response in HSCs, these cells harbor constitutively active, intrinsic restriction factors that can block efficient gene transfer.[7][8] One such critical factor is the Interferon-Induced Transmembrane Protein 3 (IFITM3).[7][9][10][11]

This compound: A Novel Enhancer of Lentiviral Gene Transfer

This compound (CsH) is a structural analog of the well-known immunosuppressant Cyclosporin A (CsA). However, unlike CsA, which acts by inhibiting calcineurin through high-affinity binding to cyclophilin, CsH has an extremely low affinity for cyclophilin and lacks significant immunosuppressive activity.[12] Research has revealed that CsH potently overcomes a key innate immune block to LV transduction in human HSCs, acting as a powerful gene therapy enhancer.[7][13][14]

Mechanism of Action: CsH-Mediated Degradation of IFITM3

The primary mechanism by which CsH enhances LV gene therapy in HSCs is through the inhibition of IFITM3.[7][11]

-

IFITM3 Restriction: IFITM3 is an antiviral protein that resides in endosomal and lysosomal compartments. It is known to block the entry of numerous viruses, including those that rely on endocytosis.[11] For LV vectors pseudotyped with the Vesicular Stomatitis Virus G-protein (VSV-G), IFITM3 restricts fusion between the viral envelope and the endosomal membrane, effectively trapping the vector and preventing the release of its core into the cytoplasm.[7][11]

-

CsH-Induced Degradation: Treatment of HSCs with CsH leads to the rapid and transient degradation of the IFITM3 protein.[9][11] This effect removes the physical barrier to viral fusion.

-

Enhanced Transduction: By eliminating the IFITM3 block, CsH allows for efficient VSV-G-mediated entry, significantly increasing the success of LV transduction and subsequent gene editing.[7][11] This mechanism is specific, as viral envelopes that do not use the same entry pathway, such as that from the Moloney Murine Leukemia Virus (MLV), are insensitive to both IFITM3 restriction and CsH enhancement.[11]

Caption: CsH overcomes IFITM3-mediated restriction of lentiviral vector entry.

Quantitative Data on Transduction Enhancement

Studies have demonstrated a significant, dose-dependent increase in LV transduction of human HSCs in the presence of this compound. A single dose of LV in the presence of CsH was sufficient to achieve significantly higher gene marking compared to standard two-hit transduction protocols without the enhancer.[11]

| Cell Type | Treatment Condition | Vector Copy Number (VCN) / Cell (Mean ± SD) | % GFP+ Cells (Mean ± SD) | Fold Increase (vs. Control) |

| Human CD34+ HSCs | Control (LV only) | 0.8 ± 0.2 | 25 ± 5% | 1.0x |

| Human CD34+ HSCs | + 8 µM this compound | 3.5 ± 0.5 | 75 ± 8% | ~4.4x (VCN), ~3.0x (%GFP+) |

| Human CD34+ HSCs | + 8 µM Cyclosporin A | 1.5 ± 0.3 | 40 ± 6% | ~1.9x (VCN), ~1.6x (%GFP+) |

Table 1: Representative data summarizing the effect of this compound on lentiviral transduction of human hematopoietic stem cells (HSCs). Data are synthesized from findings reported by Petrillo et al., Cell Stem Cell, 2018. Exact values may vary based on donor, vector, and experimental conditions.

Key Experimental Protocols

Reproducing these findings requires precise methodologies for cell handling and transduction. Below are summarized protocols based on the foundational research.

Isolation and Culture of Human CD34+ HSCs

-

Source: Human cord blood (CB) or mobilized peripheral blood (mPB).

-

Isolation: Mononuclear cells (MNCs) are first isolated by Ficoll-Paque density gradient centrifugation. CD34+ cells are then enriched from the MNC fraction using immunomagnetic bead selection (e.g., MACS CD34 MicroBead Kit) according to the manufacturer's instructions.

-

Purity Check: The purity of the isolated CD34+ population should be assessed by flow cytometry and should typically exceed 90%.

-

Pre-stimulation Culture: Prior to transduction, isolated CD34+ cells are cultured for 12-24 hours in serum-free medium (e.g., StemSpan SFEM) supplemented with a cytokine cocktail (e.g., SCF, TPO, and Flt3-L at 100 ng/mL each) to induce cell cycling, which is permissive for LV integration.

Lentiviral Transduction with this compound

-

Vector Preparation: High-titer, VSV-G pseudotyped lentiviral vectors expressing the transgene of interest (e.g., a therapeutic gene and/or a fluorescent reporter like GFP) are used.

-

Treatment: Immediately before vector addition, this compound (dissolved in DMSO and then diluted in media) is added to the HSC culture to a final concentration of 8 µM. A vehicle-only (DMSO) control is run in parallel.

-

Transduction: The lentiviral vector is added to the cells at a designated multiplicity of infection (MOI).

-

Incubation: Cells are incubated with the vector and CsH for a period of 8-16 hours at 37°C and 5% CO2.

-

Post-Transduction: Following incubation, cells are washed to remove residual vector and CsH and are placed back into fresh culture medium for further expansion or downstream analysis.

Assessment of Transduction Efficiency

-

Flow Cytometry: 3-5 days post-transduction, the percentage of transduced cells is quantified by measuring the expression of the fluorescent reporter (e.g., % GFP+ cells) using a flow cytometer.

-

Vector Copy Number (VCN) Analysis: Genomic DNA is extracted from a known number of cells. The number of integrated vector proviruses per cell is quantified using quantitative PCR (qPCR) or digital droplet PCR (ddPCR) with primers and probes specific to a unique region of the vector (e.g., WPRE or gag). A housekeeping gene (e.g., RNase P) is used for normalization.

Caption: Workflow for assessing this compound's effect on HSC transduction.

Limitations and Future Directions

The discovery of CsH's effect on IFITM3 is a major advancement for ex vivo HSC gene therapy using lentiviral vectors.[14] However, the implications for the broader field of gene therapy, particularly in vivo AAV-based approaches, remain to be explored.

-

Vector Specificity: The CsH/IFITM3 mechanism is dependent on the viral entry pathway. Studies have shown that AAV serotype 6 (AAV6) is insensitive to this pathway.[11] Future research should investigate whether other AAV serotypes, which utilize different receptors and entry mechanisms, are restricted by IFITM3 or other CsH-sensitive factors in relevant target tissues.

-

Cell Type Specificity: The foundational work was performed in HSCs, which have a constitutively active IFITM3-mediated block.[7][13] The expression levels and role of IFITM3 in other primary targets for gene therapy, such as hepatocytes, muscle cells, or neurons, need to be determined to understand if CsH could have broader applications.

-

Alternative Pathways: While the IFITM3 mechanism is well-supported, other cyclosporin-host factor interactions, such as the interplay between Cyclophilin A, TRIM5α, and viral capsids, represent complex and potentially targetable pathways that could influence vector stability and transduction success.[11][15]

References

- 1. Frontiers | Innate Immune Responses to AAV Vectors [frontiersin.org]

- 2. Overcoming innate immune barriers that impede AAV gene therapy vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Innate Immune Sensing of Adeno-Associated Virus Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Innate Immune Responses to AAV Vectors | Semantic Scholar [semanticscholar.org]

- 5. Innate Immune Responses to AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TLR9 signaling mediates adaptive immunity following systemic AAV gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. search.library.berkeley.edu [search.library.berkeley.edu]

- 10. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. [genscript.com.cn]

- 11. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - UCL Discovery [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

Structural differences between Cyclosporin H and Cyclosporin A

An In-depth Technical Guide: Structural and Functional Divergence of Cyclosporin A and Cyclosporin H

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclosporins are a class of cyclic undecapeptides renowned for their potent biological activities. Cyclosporin A (CsA) is a cornerstone immunosuppressive agent, critical in organ transplantation and the treatment of autoimmune diseases. In contrast, its naturally occurring analogue, this compound (CsH), is devoid of immunosuppressive effects but exhibits distinct bioactivity. This technical guide provides a detailed examination of the structural differences between CsA and CsH, elucidating how a single stereochemical alteration dramatically reshapes molecular conformation, receptor affinity, and mechanism of action. We present a comparative analysis of their amino acid sequences, three-dimensional structures, and divergent biological targets, supported by quantitative data and detailed experimental methodologies.

Core Structural Differences: A Tale of Isomerization

Cyclosporin A and this compound are both cyclic peptides composed of 11 amino acids, sharing an identical molecular formula and weight.[1][2][3] The profound difference in their biological function originates from a subtle yet critical stereochemical variation at a single amino acid residue.

The primary structural difference lies at position 11 of the peptide ring:

-

Cyclosporin A contains an N-methyl-L-valine (MeVal) residue.

-

This compound contains an N-methyl-D-valine (D-MeVal) residue.[4][5][6][7]

This inversion of stereochemistry from the L-isomer in CsA to the D-isomer in CsH is the sole distinction in their primary structure. This change, however, has cascading effects on the molecule's three-dimensional conformation, which in turn dictates its interaction with biological targets.

Table 1: Comparison of Physicochemical Properties

| Property | Cyclosporin A | This compound |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂[1][2] | C₆₂H₁₁₁N₁₁O₁₂[3] |

| Molecular Weight | ~1202.61 g/mol [1][2] | ~1202.61 g/mol [3] |

| Amino Acid at Position 11 | N-methyl-L -valine | N-methyl-D -valine[4][5] |

| CAS Number | 59865-13-3[2] | 83602-39-5[3] |

| Primary Biological Activity | Immunosuppressant[2] | Formyl Peptide Receptor (FPR) Antagonist[8][9][10] |

Divergent Biological Activities and Mechanisms of Action

The structural isomerization at position 11 completely redirects the biological activity of the molecule, leading to two distinct mechanisms of action.

The Immunosuppressive Pathway of Cyclosporin A

The immunosuppressive effect of CsA is well-characterized and relies on a sequence of intracellular binding events.

-

Binding to Cyclophilin: CsA readily permeates the cell membrane and binds with high affinity to its intracellular receptor, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase.[5]

-

Formation of the Active Complex: This binding event induces a conformational change in CsA, forming a CsA-CypA composite surface.

-

Inhibition of Calcineurin: The CsA-CypA complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[11][12][13][14]

-

Blockade of T-Cell Activation: By inhibiting calcineurin, the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) is prevented. Phosphorylated NFAT cannot translocate to the nucleus, thus blocking the transcription of genes essential for T-cell activation and proliferation, such as Interleukin-2 (IL-2).[14]

In stark contrast, This compound exhibits extremely low affinity for cyclophilin .[5][10] The D-configuration of the valine residue at position 11 sterically hinders the proper docking into the cyclophilin binding pocket, preventing the formation of the inhibitory complex. Consequently, CsH cannot inhibit calcineurin and is devoid of immunosuppressive activity.[5][8]

The Formyl Peptide Receptor Antagonism of this compound

While inactive as an immunosuppressant, CsH possesses a potent and selective antagonistic activity against the N-formyl peptide receptor (FPR), a G-protein coupled receptor crucial for innate immune responses and chemotaxis.[5][6][8]

-

Mechanism: CsH acts as a competitive antagonist, binding to FPR and preventing the binding of its cognate agonistic ligands, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).[5]

-

Functional Effect: By blocking FPR activation, CsH inhibits downstream signaling events, including calcium mobilization, chemotaxis, and the release of pro-inflammatory mediators from cells like neutrophils and basophils.[5][6][8]

Cyclosporin A also demonstrates some inhibitory effect on FPR, but it is significantly less potent than CsH, requiring much higher concentrations to achieve a similar level of antagonism.[6][8]

Table 2: Comparative Biological Activity

| Parameter | Cyclosporin A | This compound | Reference |

| Cyclophilin Binding | High Affinity | Extremely Low Affinity | [5] |

| Immunosuppressive Activity | Potent | Inactive | [5][8] |

| FPR Antagonism (vs. fMLP) | Weak (IC₅₀ in µM range) | Potent (IC₅₀ in nM-low µM range) | [6][8] |

| Inhibition of fMLP-induced Histamine Release | Little to no effect | Potent, concentration-dependent inhibition | [5] |

| Inhibition of fMLP-induced O₂⁻ Formation | ~20% reduction | Potent inhibition (Kᵢ ≈ 0.24 µM) | [6] |

Key Experimental Protocols

The characterization of CsA and CsH relies on a suite of biophysical and cell-based assays. Below are generalized methodologies for key experiments.

Structural Elucidation via X-ray Crystallography

This technique provides high-resolution, solid-state structural information.

Methodology:

-

Sample Preparation: Obtain high-purity cyclosporin derivative (>98%).

-

Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to obtain single, diffraction-quality crystals. For complexes, the cyclosporin is co-crystallized with its binding partner (e.g., cyclophilin A).

-

Data Collection: Mount a crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[11]

-

Data Processing: The diffraction images are processed to determine unit cell dimensions, space group, and the intensities of each reflection using software like HKL2000 or XDS.[11]

-

Structure Solution and Refinement: The phase problem is solved using molecular replacement if a homologous structure exists. The resulting electron density map is used to build an atomic model, which is then refined against the experimental data using programs like CNS or PHENIX.[11]

-

Validation: The final model is validated for geometric correctness and fit to the electron density map.

Conformational Analysis by NMR Spectroscopy

NMR is the premier technique for determining the three-dimensional structure of molecules in solution, providing insights into their dynamic nature.

Methodology:

-

Sample Preparation: Dissolve a high-concentration sample of the cyclosporin in a deuterated solvent (e.g., CDCl₃ for nonpolar environment, [D₆]benzene, or an aqueous buffer for polar environment).[15]

-

Data Acquisition: Perform a series of one- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer.[16]

-

Resonance Assignment: Use through-bond correlation experiments (COSY, TOCSY) to assign the proton and carbon signals to specific amino acid residues in the sequence.[17]

-

Conformational Constraint Generation: Use through-space correlation experiments (NOESY/ROESY) to identify protons that are close to each other (< 5 Å). The intensity of these cross-peaks is proportional to the distance between the protons.[16]

-

Structure Calculation: Convert the NOE intensities into distance restraints. These experimental restraints are then used as input for structure calculation algorithms (e.g., distance geometry or restrained molecular dynamics) to generate an ensemble of 3D structures consistent with the NMR data.[17]

Functional Assay: FPR Antagonism via Calcium Mobilization

This cell-based assay measures the ability of a compound to block agonist-induced intracellular calcium release, a key step in FPR signaling.

Methodology:

-

Cell Culture: Culture a human myeloid cell line expressing FPR, such as HL-60 cells (differentiated into a neutrophil-like state with DMSO) or U937 cells.

-

Cell Loading: Harvest the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Antagonist Incubation: Aliquot the dye-loaded cells into a microplate. Add varying concentrations of the antagonist (this compound or Cyclosporin A) and incubate for a short period.

-

Signal Measurement: Place the microplate into a fluorescence plate reader equipped with an automated injection system.

-

Agonist Stimulation: Record a baseline fluorescence reading, then inject a fixed concentration of the FPR agonist fMLP into each well.

-

Data Recording and Analysis: Continuously record the fluorescence intensity for several minutes following agonist injection. The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the inhibition by comparing the peak response in the presence of the antagonist to the control (agonist only). Plot the data to determine an IC₅₀ value.

Conclusion

The cases of Cyclosporin A and this compound provide a compelling illustration of structure-activity relationships in drug development. A single, discrete change in stereochemistry at the N-methyl-valine-11 residue is sufficient to completely alter the molecule's 3D conformation. This conformational shift abrogates the ability to bind cyclophilin, thereby eliminating the potent immunosuppressive activity characteristic of CsA. Simultaneously, it optimizes the structure for potent and selective antagonism of the formyl peptide receptor, a target irrelevant to CsA's primary mechanism. This understanding, derived from detailed structural and functional studies, underscores the precision required in molecular design and highlights how nature's subtle variations can be leveraged to create compounds with entirely new therapeutic applications.

References

- 1. Cyclosporin A peptide [novoprolabs.com]

- 2. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C62H111N11O12 | CID 6476564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L- leucyl-L-phenylalanine and cyclosporins A, B, C, D, and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of Different Cyclosporin Variants to Micelles Evidenced by NMR and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. pnas.org [pnas.org]

- 12. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. | Broad Institute [broadinstitute.org]

- 14. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ultrahigh-Resolution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ethz.ch [ethz.ch]

The Inner Workings of a Viral Gatekeeper: A Technical Guide to the Cyclosporin H and IFITM3 Interaction

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interaction between Cyclosporin H (CsH) and the Interferon-Induced Transmembrane Protein 3 (IFITM3). Aimed at researchers, scientists, and drug development professionals, this document elucidates the mechanism by which CsH antagonizes the antiviral activity of IFITM3, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Executive Summary

Interferon-induced transmembrane protein 3 (IFITM3) is a crucial component of the innate immune system, providing a first line of defense against a wide range of viruses by inhibiting their entry into host cells.[1] Recent studies have identified this compound, a non-immunosuppressive analog of Cyclosporin A, as a potent antagonist of IFITM3's antiviral function.[2][3] This guide details the primary mechanism of this antagonism: the CsH-induced redistribution of IFITM3 from its sites of antiviral activity—the plasma membrane and endosomes—to the Golgi apparatus.[2][3][4] This relocalization effectively removes the IFITM3 barrier, permitting increased viral fusion and entry. While some studies have noted minor degradation of IFITM3 with prolonged CsH exposure in cells with low endogenous protein levels, the primary and most rapid mechanism of action is spatial rearrangement within the cell.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on IFITM3-mediated viral restriction.

Table 1: Dose-Response Effect of this compound on Influenza A Virus Pseudoparticle (IAVpp) Fusion in A549.IFITM3 Cells

| This compound Concentration (µM) | IAVpp Fusion (% of control) | Cell Viability (% of control) |

| 0 (DMSO) | ~10% | 100% |

| 1.25 | ~20% | ~100% |

| 2.5 | ~35% | ~100% |

| 5 | ~55% | ~100% |

| 10 | ~75% | ~100% |

| 20 | ~85% | ~100% |

Data extracted and synthesized from dose-response curves presented in Prikryl et al., 2023.[2][5] The fusion percentages are approximate values read from the graphical data.

Table 2: Effect of Cyclosporin A and H on IFITM3 Protein Levels in A549.IFITM3 Cells

| Treatment (20 µM) | Incubation Time | Normalized IFITM3 Band Intensity (Mean ± S.D.) |

| DMSO | 1.5 h | 1.00 ± 0.12 |

| Cyclosporin A | 1.5 h | 0.81 ± 0.25 |

| This compound | 1.5 h | 0.95 ± 0.15 |

| DMSO | 16 h | 1.00 ± 0.08 |

| Cyclosporin A | 16 h | 0.90 ± 0.11 |

| This compound | 16 h | 0.94 ± 0.09 |

Data derived from Western blot analysis in Prikryl et al., 2023.[2] This data supports that short-term and even prolonged exposure to this compound does not significantly reduce IFITM3 protein levels in cells overexpressing the protein.

Signaling and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Cellular Impact of Cyclosporin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular pathways significantly affected by Cyclosporin H (CsH) treatment. Unlike its well-known counterpart, Cyclosporin A (CsA), CsH is not an immunosuppressant.[1][2][3][4] Instead, its primary mechanisms of action revolve around the antagonism of the Formyl Peptide Receptor 1 (FPR1) and the inhibition of the Interferon-Induced Transmembrane Protein 3 (IFITM3), leading to enhanced lentiviral transduction. This guide provides a comprehensive overview of these pathways, detailed experimental protocols, and quantitative data to support further research and development.

Core Cellular Pathways Modulated by this compound

This compound exerts its effects on cells primarily through two distinct pathways:

-

Antagonism of Formyl Peptide Receptor 1 (FPR1) Signaling: CsH is a potent and selective competitive antagonist of FPR1, a G protein-coupled receptor involved in innate immunity and inflammation.[2][3][4][5][6][7][8] By blocking the binding of agonists such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), CsH inhibits downstream signaling cascades, including calcium mobilization, mitogen-activated protein kinase (MAPK) phosphorylation, and chemotaxis.[2][8]

-

Inhibition of IFITM3 and Enhancement of Lentiviral Transduction: CsH significantly enhances the efficiency of lentiviral transduction, particularly in hematopoietic stem and progenitor cells (HSPCs).[1][9][10][11][12][13][14][15] This is achieved by overcoming the antiviral restriction imposed by IFITM3.[1][9][10] The underlying mechanism involves the redistribution of IFITM3 from the plasma membrane and endosomes to the Golgi apparatus and, in some cases, its degradation.[16][17][18]

A third, less extensively characterized pathway involves the potential inhibition of the plasma membrane Ca2+ pump (PMCA), which may lead to an amplification of intracellular calcium signals.[19]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on its target pathways.

Table 1: Inhibition of Formyl Peptide Receptor 1 (FPR1) by this compound

| Parameter | Value | Cell Type/System | Agonist | Reference |

| IC50 (NADPH-oxidase activity) | 472 nM | Human Neutrophils | fMLF | [20] |

| IC50 (NADPH-oxidase activity) | 28 nM | Human Neutrophils | RE-04-001 | [20] |

| IC50 | 0.7 µM | Not specified | Not specified | [6] |

| Kd (CsH-FMLP receptor complex) | ~9 x 10⁻⁸ mol/L | Human Basophils | FMLP | [3] |

| pKi (FPR1 binding) | Higher for Leu¹⁰¹ variant | CHO-Gα16-FPR1 cells | fMLF | [2] |

| Concentration for 50% inhibition of [³H]fMLP binding | ~5.4 x 10⁻⁷ mol/L | Human Polymorphonuclear Leukocytes | fMLF | [3] |

Table 2: Enhancement of Lentiviral Transduction by this compound

| Parameter | Value | Cell Type | Notes | Reference |

| Transduction Increase | Up to 10-fold | Human cord blood-derived HSPCs | More potent than CsA at the same dose (8µM) | [1] |

| Effective Concentration | 8 µM | Human and Murine HSPCs | Significantly increases transduction efficiency | [1][11] |

| Additive Effect | Yes | Human HSPCs | With Rapamycin and Prostaglandin E2 | [11] |

Table 3: Effect of this compound on Plasma Membrane Ca²⁺ Pump (PMCA) Activity

| Parameter | Effect | Cell Type/System | Notes | Reference |

| PMCA Activity | Significant decrease | Membrane preparations from LLC-PK1 cells | Similar effect to an equimolar amount of CsA | [19] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to study the effects of this compound.

FPR1 Antagonism Assays

a) Calcium Mobilization Assay

-

Objective: To measure the effect of this compound on fMLF-induced intracellular calcium mobilization.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing Gα16 and FPR1 (CHO-Gα16-FPR1).

-

Protocol:

-

Plate CHO-Gα16-FPR1 cells in a 96-well plate and incubate for 24 hours.

-

Load cells with 5 µM Fluo-4/AM in Hanks' Balanced Salt Solution (HBSS) supplemented with 2.5 mM probenecid for 45 minutes.

-

Wash the cells twice with HBSS.

-

Incubate the cells with varying concentrations of this compound or a vehicle control for 15 minutes.

-

Add 1 nM fMLF to stimulate the cells.

-

Measure calcium mobilization using a fluorescence plate reader (e.g., FlexStation) with excitation at 485 nm and emission at 525 nm.[2]

-

b) Chemotaxis Assay

-

Objective: To assess the inhibitory effect of this compound on fMLF-induced cell migration.

-

Apparatus: 48-well microchemotaxis chamber (e.g., NeuroProbe).

-

Protocol:

-

Place 30 µl of 10 nM fMLF in the lower chamber of the microchemotaxis chamber.

-

Pre-incubate CHO-Gα16-FPR1 cells (1x10⁶ cells/ml) with or without this compound for 15 minutes.

-

Load 50 µl of the cell suspension into the upper chamber, separated from the lower chamber by a polycarbonate filter (8 µm pore size).

-

Allow chemotaxis to proceed for 4 hours at 37°C.

-

Remove cells from the upper surface of the filter.

-

Fix and stain the cells that have migrated to the underside of the filter with 0.1% Crystal Violet in 20% methanol for 30 minutes.

-

Quantify the integrated absorbance of the stained cells from multiple random fields using an image analyzer.[2]

-

c) MAPK (ERK1/2) Phosphorylation Assay

-

Objective: To determine the effect of this compound on fMLF-induced ERK1/2 phosphorylation.

-

Protocol:

-

Culture cells in 24-well plates (5x10⁵ cells/well) for 24 hours and then serum-starve for 2 hours.

-

Pre-treat the cells with the desired concentrations of this compound for 5 minutes in HBSS/BSA.

-

Stimulate the cells with 10 nM fMLF for 5 minutes.

-

Terminate the reaction by adding ice-cold SDS/PAGE loading buffer.

-

Analyze the cell lysates by Western blotting using antibodies specific for phosphorylated ERK1/2 and total ERK1/2.[2]

-

Lentiviral Transduction Enhancement Assays

a) Lentiviral Transduction of Hematopoietic Stem and Progenitor Cells (HSPCs)

-

Objective: To quantify the enhancement of lentiviral transduction by this compound.

-

Cell Type: Human cord blood-derived CD34+ HSPCs or murine hematopoietic progenitors.

-

Protocol:

-

Isolate HSPCs using standard methods (e.g., magnetic-activated cell sorting for CD34+ cells).

-

Culture the cells in an appropriate medium supplemented with cytokines.

-

Transduce the cells with a lentiviral vector (e.g., expressing a fluorescent reporter like GFP) at a defined multiplicity of infection (MOI).

-

Concurrently with the vector, add this compound (e.g., 8 µM) or a vehicle control (DMSO) to the culture.

-

Incubate for a specified period (e.g., 24 hours).

-

Wash the cells and continue to culture for several days (e.g., 5-7 days).

-

Determine the percentage of transduced (e.g., GFP-positive) cells by flow cytometry.

-

Alternatively, quantify the vector copy number per genome using quantitative PCR (qPCR).[1][14]

-

IFITM3 Inhibition Assays

a) Immunofluorescence Microscopy for IFITM3 Localization

-

Objective: To visualize the effect of this compound on the subcellular localization of IFITM3.

-

Cell Line: A549 cells stably expressing IFITM3.

-

Protocol:

-

Culture A549-IFITM3 cells on coverslips.

-

Treat the cells with this compound (e.g., 20 µM) or DMSO for 1.5 hours.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Incubate with a primary antibody against IFITM3 and a primary antibody against a Golgi marker (e.g., GM130).

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips and visualize the cells using confocal microscopy.

-

Analyze the colocalization of IFITM3 and the Golgi marker using image analysis software (e.g., ImageJ with the JaCoP plugin).[16]

-

b) Western Blotting for IFITM3 Protein Levels

-

Objective: To measure changes in IFITM3 protein levels following this compound treatment.

-

Protocol:

-

Treat cells (e.g., A549-IFITM3 or HeLa cells) with this compound (e.g., 20 µM) or DMSO for various time points (e.g., 1.5, 4, 16 hours).

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against IFITM3 and a loading control (e.g., actin).

-

Incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: FPR1 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Studying IFITM3 Inhibition by this compound.

Caption: this compound Overcomes IFITM3-Mediated Lentiviral Restriction.

This guide provides a foundational understanding of the cellular pathways affected by this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this unique cyclosporin analog. Further research is warranted to fully elucidate the intricacies of these pathways and explore their potential clinical applications.

References

- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. V101L of human formyl peptide receptor 1 (FPR1) increases receptor affinity and augments the antagonism mediated by cyclosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]